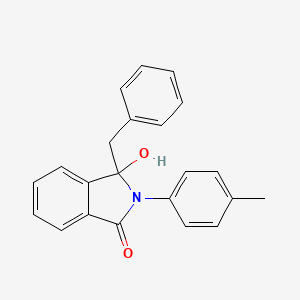
3-benzyl-3-hydroxy-2-(4-methylphenyl)-1-isoindolinone
Descripción general
Descripción
3-benzyl-3-hydroxy-2-(4-methylphenyl)-1-isoindolinone, also known as SU5416, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in various studies related to cancer, angiogenesis, and inflammation.
Mecanismo De Acción
Further research can explore the molecular mechanisms underlying the anti-cancer effects of 3-benzyl-3-hydroxy-2-(4-methylphenyl)-1-isoindolinone, which can provide insights into the development of new anti-cancer agents.
In conclusion, 3-benzyl-3-hydroxy-2-(4-methylphenyl)-1-isoindolinone is a small molecule inhibitor that has shown promising results in various scientific research studies. Its anti-cancer, anti-inflammatory, and anti-angiogenic properties make it a potential candidate for the development of new therapeutics. However, further research is needed to fully understand its mechanism of action and evaluate its clinical potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-benzyl-3-hydroxy-2-(4-methylphenyl)-1-isoindolinone in lab experiments is its high potency and specificity. It has been found to inhibit VEGFR with a high degree of selectivity, which reduces the chances of off-target effects. Moreover, 3-benzyl-3-hydroxy-2-(4-methylphenyl)-1-isoindolinone is relatively easy to synthesize, making it readily available for research purposes.
However, there are also some limitations associated with the use of 3-benzyl-3-hydroxy-2-(4-methylphenyl)-1-isoindolinone in lab experiments. One of the major limitations is its poor solubility in water, which can make it difficult to administer in vivo. Moreover, the long-term effects of 3-benzyl-3-hydroxy-2-(4-methylphenyl)-1-isoindolinone on normal cells and tissues are not well understood, which can limit its clinical applications.
Direcciones Futuras
Despite its limitations, 3-benzyl-3-hydroxy-2-(4-methylphenyl)-1-isoindolinone has shown promising results in various preclinical studies, and there is a growing interest in its clinical development. Some of the future directions for research on 3-benzyl-3-hydroxy-2-(4-methylphenyl)-1-isoindolinone include:
1. Combination therapy: 3-benzyl-3-hydroxy-2-(4-methylphenyl)-1-isoindolinone has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical studies. Future research can explore the potential of 3-benzyl-3-hydroxy-2-(4-methylphenyl)-1-isoindolinone in combination with other anti-cancer agents.
2. Drug delivery: The poor solubility of 3-benzyl-3-hydroxy-2-(4-methylphenyl)-1-isoindolinone can be overcome by developing novel drug delivery systems that can improve its bioavailability and efficacy.
3. Clinical trials: There is a need for well-designed clinical trials to evaluate the safety and efficacy of 3-benzyl-3-hydroxy-2-(4-methylphenyl)-1-isoindolinone in humans.
4.
Aplicaciones Científicas De Investigación
3-benzyl-3-hydroxy-2-(4-methylphenyl)-1-isoindolinone has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Moreover, 3-benzyl-3-hydroxy-2-(4-methylphenyl)-1-isoindolinone has been found to induce apoptosis in cancer cells, which is a crucial mechanism for the elimination of cancer cells from the body.
Propiedades
IUPAC Name |
3-benzyl-3-hydroxy-2-(4-methylphenyl)isoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-16-11-13-18(14-12-16)23-21(24)19-9-5-6-10-20(19)22(23,25)15-17-7-3-2-4-8-17/h2-14,25H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUQJDDJNCUTFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2(CC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (1-{[(3,4-dichlorophenyl)amino]carbonyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4127786.png)
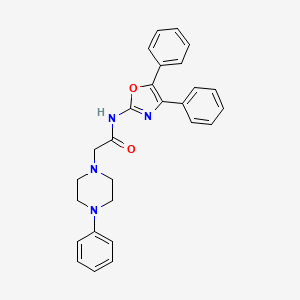
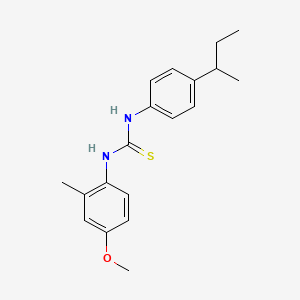
![methyl 3-chloro-6-[({2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]hydrazino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4127807.png)
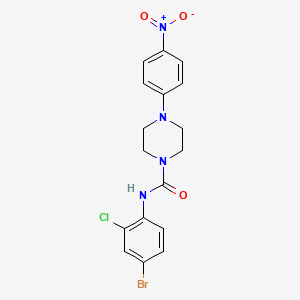
![methyl 4-ethyl-5-methyl-2-[({2-[2-(4-methyl-2-nitrophenoxy)propanoyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4127837.png)
![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenyl-4-piperidinol](/img/structure/B4127844.png)


![2-[(3-methyl-1-benzofuran-2-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4127855.png)
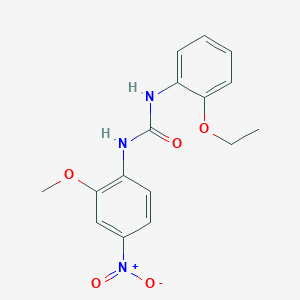
![methyl 2-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4127883.png)
![N-(4-butylphenyl)-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B4127890.png)
![N-(2-methoxyethyl)-2-{[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4127898.png)